molecular formula C9H8Cl2N4 B3286885 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-96-2

1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3286885
CAS No.: 832740-96-2
M. Wt: 243.09 g/mol
InChI Key: VHBIHSCNRBKMNC-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both the dichlorobenzyl and triazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBIHSCNRBKMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204819
Record name 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-96-2
Record name 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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